Trimethylolpropane tris(3-mercaptopropionate)

Descripción general

Descripción

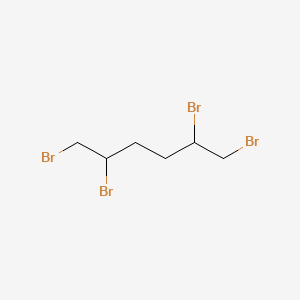

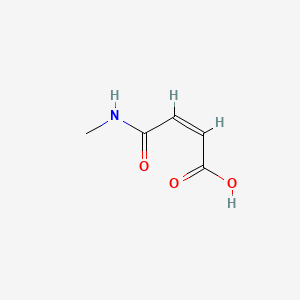

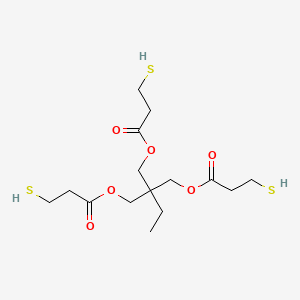

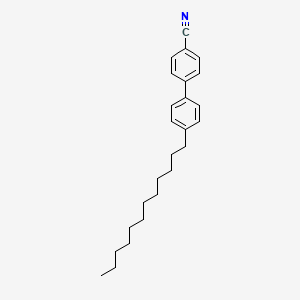

Trimethylolpropane tris(3-mercaptopropionate) is a multi-thiol crosslinking reagent . It has a linear formula of (HSCH2CH2CO2CH2)3CC2H5 .

Synthesis Analysis

The synthesis of Trimethylolpropane tris(3-mercaptopropionate) involves a direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP). This reaction is conducted in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA). .Molecular Structure Analysis

The molecular formula of Trimethylolpropane tris(3-mercaptopropionate) is C15H26O6S3, and it has a molecular weight of 398.56 .Chemical Reactions Analysis

Trimethylolpropane tris(3-mercaptopropionate) is used in the thiol–epoxy click reaction. The equivalent ratio between epoxy and the manufactured TMPMP was maintained at 1:1 to monitor the curing behavior of the thiol–epoxy click reaction .Physical And Chemical Properties Analysis

Trimethylolpropane tris(3-mercaptopropionate) is a liquid at 20°C. It has a refractive index of 1.518, a boiling point of 220°C at 0.3 mmHg, and a density of 1.21 g/mL at 25°C .Aplicaciones Científicas De Investigación

Thiol-Epoxy Click Reaction

Trimethylolpropane tris(3-mercaptopropionate) (TMPMP) is used in the thiol-epoxy click reaction. The direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) is conducted to produce high-purity TMPMP .

Click Chemistry

TMPMP is gaining popularity in organic chemistry and materials science research for achieving synthetic goals ranging from small molecules to crosslinked macromolecular networks . The base-catalyzed thiol–epoxy click polymerization is a good example of an exceptional variety of click reaction .

Mecanismo De Acción

Target of Action

Trimethylolpropane tris(3-mercaptopropionate) is a multi-thiol crosslinking reagent . It primarily targets polymers and other substances that can undergo crosslinking reactions. The role of Trimethylolpropane tris(3-mercaptopropionate) is to facilitate the formation of crosslinks, which can enhance the properties of the material, such as its strength and stability .

Mode of Action

Trimethylolpropane tris(3-mercaptopropionate) interacts with its targets through a process known as crosslinking. In this process, the thiol groups in Trimethylolpropane tris(3-mercaptopropionate) form covalent bonds with other reactive groups in the target molecules, creating a three-dimensional network of interconnected molecules .

Biochemical Pathways

The primary biochemical pathway affected by Trimethylolpropane tris(3-mercaptopropionate) is the crosslinking of polymers. This can have downstream effects on the properties of the material, such as increasing its rigidity, durability, and resistance to solvents and heat .

Pharmacokinetics

Its adme properties would likely be influenced by factors such as its size, polarity, and the presence of the thiol groups .

Result of Action

The result of Trimethylolpropane tris(3-mercaptopropionate)'s action is the formation of a crosslinked network within the material. This can lead to significant changes in the material’s properties, such as increased strength and stability .

Action Environment

The action of Trimethylolpropane tris(3-mercaptopropionate) can be influenced by various environmental factors. For example, the presence of other reactive groups in the environment can affect the efficiency and specificity of the crosslinking process. Additionally, factors such as temperature and pH can influence the rate of the reaction .

Safety and Hazards

Direcciones Futuras

Trimethylolpropane tris(3-mercaptopropionate) has potential utility in multifunctional thiol derivatives. It can be used in the preparation of hydrogels, via crosslinking inulin derivatives, construction of porous hybrid monolithic materials, and as a monomer for the preparation of a new thiol-ene based polymeric fluorescence sensor, via photo initiated polymerization .

Propiedades

IUPAC Name |

2,2-bis(3-sulfanylpropanoyloxymethyl)butyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O6S3/c1-2-15(9-19-12(16)3-6-22,10-20-13(17)4-7-23)11-21-14(18)5-8-24/h22-24H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQFZQVZKBIPCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044919 | |

| Record name | 2,2-Bis{[(3-sulfanylpropanoyl)oxy]methyl}butyl 3-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, 3-mercapto-, 1,1'-[2-ethyl-2-[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

33007-83-9 | |

| Record name | Trimethylolpropane tris(3-mercaptopropionate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33007-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicure QX 30 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033007839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-mercapto-, 1,1'-[2-ethyl-2-[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis{[(3-sulfanylpropanoyl)oxy]methyl}butyl 3-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-[(3-mercapto-1-oxopropoxy)methyl]propane-1,3-diyl bis[3-mercaptopropionate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLPROPANE TRIS(3-MERCAPTOPROPIONATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYN53W5D3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Trimethylolpropane tris(3-mercaptopropionate)?

A1: The molecular formula of Trimethylolpropane tris(3-mercaptopropionate) is C12H22O6S3, and its molecular weight is 362.52 g/mol.

Q2: How can I confirm the structure of TMPTMP using spectroscopic techniques?

A2: Several spectroscopic techniques can be employed:* FTIR: FTIR spectroscopy can identify the characteristic functional groups present in TMPTMP. For example, the thiol (–SH) group exhibits a distinctive stretch around 2550-2600 cm-1, while the carbonyl (C=O) group shows a strong absorption band around 1730-1750 cm-1. [, , ]* NMR: 1H NMR and 13C NMR spectroscopy can provide detailed structural information about TMPTMP, elucidating the different proton and carbon environments within the molecule. [, ]

Q3: Is TMPTMP compatible with other materials, particularly polymers?

A3: TMPTMP demonstrates excellent compatibility with a wide range of polymers, including acrylate monomers, poly(vinyl chloride), and silicones. This versatility makes it a valuable component in various polymer blends and composites. [, , ]

Q4: Does TMPTMP possess any catalytic properties?

A5: While not a catalyst itself, TMPTMP plays a crucial role in "click" polymerization reactions, specifically thiol-ene reactions. It acts as a multifunctional thiol monomer, readily reacting with ene functional groups under appropriate conditions. [, , ]

Q5: Can you elaborate on the reaction mechanism and selectivity of TMPTMP in thiol-ene reactions?

A6: Thiol-ene reactions involving TMPTMP typically proceed via a radical mechanism, often initiated by UV light or a photoinitiator. The thiyl radicals generated from TMPTMP exhibit high selectivity towards electron-rich double bonds (enes). The reaction proceeds rapidly and efficiently, yielding highly cross-linked polymer networks. [, , ]

Q6: What are the notable applications of TMPTMP in materials science?

A7: TMPTMP finds extensive use in:* Hydrogels: Due to its biocompatibility and tunable properties, TMPTMP-based hydrogels are explored for drug delivery, tissue engineering, and 3D cell culture applications. [, , ]* Coatings: TMPTMP is a key component in developing high-performance coatings with desirable properties such as hydrophobicity, oleophobicity, transparency, and scratch resistance. [, , ]* Shape-memory polymers: The unique cross-linking ability of TMPTMP enables the creation of shape-memory polymers with potential applications in biomedical devices and actuators. [, , ]

Q7: Has computational chemistry been used to study TMPTMP and its reactions?

A7: While the provided research papers do not delve into detailed computational studies, computational tools like molecular dynamics simulations and density functional theory calculations can be employed to understand the structure-property relationships of TMPTMP-based polymers and predict their behavior under various conditions.

Q8: How does modifying the structure of TMPTMP affect its reactivity and material properties?

A9: Structural modifications of TMPTMP, such as varying the thiol chain length or introducing different functional groups, can significantly impact its reactivity in thiol-ene reactions and the properties of the resulting polymers. For example, longer thiol chains can enhance flexibility, while the incorporation of hydrophilic groups can increase hydrophilicity. [, ]

Q9: What are the key considerations for formulating TMPTMP into various applications?

A10: Formulation considerations include:* Compatibility: Ensuring compatibility with other components in the formulation, such as monomers, initiators, and solvents. [, ]* Viscosity: Optimizing viscosity for specific processing techniques like spin-coating or casting. [, ]* Stability: Considering factors like light sensitivity, temperature, and potential for oxidation. [, ]

Q10: How can I monitor the polymerization of TMPTMP-containing formulations?

A11:

Real-time FTIR: Real-time FTIR can monitor the disappearance of the thiol (–SH) and ene functional groups during polymerization, providing insights into reaction kinetics and conversion. [, ]* Photo-DSC: Photo-DSC allows real-time monitoring of the exothermic polymerization process, offering information about reaction rate and enthalpy. [, ]* Rheology:* Rheological measurements can track the changes in viscosity and viscoelastic properties during the polymerization process, providing valuable information about network formation. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-YL]vinyl]-N,N-diethylaniline](/img/structure/B1582623.png)